molecular formula C14H20N2S B13546362 3-(5-((4-Methylpiperidin-1-yl)methyl)thiophen-3-yl)prop-2-yn-1-amine

3-(5-((4-Methylpiperidin-1-yl)methyl)thiophen-3-yl)prop-2-yn-1-amine

Cat. No.: B13546362
M. Wt: 248.39 g/mol
InChI Key: XXVHWAXWKOXCKQ-UHFFFAOYSA-N
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Description

3-(5-((4-Methylpiperidin-1-yl)methyl)thiophen-3-yl)prop-2-yn-1-amine is a synthetic compound that belongs to the class of heterocyclic compounds containing a thiophene ring. Thiophene derivatives are known for their wide range of applications in medicinal chemistry and material science due to their unique chemical properties .

Properties

Molecular Formula

C14H20N2S

Molecular Weight

248.39 g/mol

IUPAC Name

3-[5-[(4-methylpiperidin-1-yl)methyl]thiophen-3-yl]prop-2-yn-1-amine

InChI

InChI=1S/C14H20N2S/c1-12-4-7-16(8-5-12)10-14-9-13(11-17-14)3-2-6-15/h9,11-12H,4-8,10,15H2,1H3

InChI Key

XXVHWAXWKOXCKQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)CC2=CC(=CS2)C#CCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-((4-Methylpiperidin-1-yl)methyl)thiophen-3-yl)prop-2-yn-1-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(5-((4-Methylpiperidin-1-yl)methyl)thiophen-3-yl)prop-2-yn-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(5-((4-Methylpiperidin-1-yl)methyl)thiophen-3-yl)prop-2-yn-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-((4-Methylpiperidin-1-yl)methyl)thiophen-3-yl)prop-2-yn-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-((4-Methylpiperidin-1-yl)methyl)thiophen-3-yl)prop-2-yn-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

3-(5-((4-Methylpiperidin-1-yl)methyl)thiophen-3-yl)prop-2-yn-1-amine, often referred to as a derivative of propargylamine, has garnered attention due to its potential biological activities. This compound is characterized by a thiophene moiety and a piperidine group, which contribute to its pharmacological properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C14H19NS\text{C}_{14}\text{H}_{19}\text{N}\text{S}

This structure includes a thiophene ring connected to a propynyl amine, which is further substituted with a piperidine ring. The presence of these functional groups is critical for its biological activity.

Biological Activity Overview

Research on the biological activity of this compound has indicated several potential therapeutic applications:

  • Anticancer Activity : Preliminary studies suggest that derivatives of propargylamines may exhibit anticancer properties. The compound's ability to inhibit certain enzymes involved in cell proliferation could make it a candidate for cancer therapy.
  • Neuroprotective Effects : The piperidine moiety is associated with neuroprotective activities, potentially offering benefits in treating neurodegenerative diseases. Compounds with similar structures have shown efficacy in enhancing cognitive function and protecting neurons from apoptosis.
  • Antimicrobial Properties : Some studies have indicated that compounds containing thiophene rings possess antimicrobial activity. This property may be attributed to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Research Findings and Case Studies

A review of current literature reveals several studies focused on the biological activities of related compounds:

StudyFindings
Umesha et al. (2009)Investigated the antioxidant and antimicrobial activity of thiophene derivatives, noting significant efficacy against various bacterial strains .
Korlyukov et al. (2022)Reported on the structural characterization of similar compounds, emphasizing the role of the piperidine group in enhancing biological activity .
Acar et al. (2017)Explored structure-activity relationships (SAR) for neuroprotective agents, highlighting the importance of specific functional groups in modulating biological effects .

The mechanisms underlying the biological activities of this compound are still under investigation but may include:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and neurodegeneration.
  • Receptor Modulation : The piperidine structure may interact with neurotransmitter receptors, influencing synaptic transmission and neuroprotection.

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